N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 1016675-93-6
VCID: VC6541947
InChI: InChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16)
SMILES: CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

CAS No.: 1016675-93-6

Cat. No.: VC6541947

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide - 1016675-93-6

Specification

CAS No. 1016675-93-6
Molecular Formula C12H12N2O2S
Molecular Weight 248.3
IUPAC Name N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
Standard InChI InChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16)
Standard InChI Key FCVNZOTZZDFWSY-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzothiazole ring system substituted with a methyl group at the 2-position and a 3-oxobutanamide group at the 6-position. Benzothiazoles are characterized by a fused benzene and thiazole ring, where sulfur and nitrogen atoms contribute to electronic stability and reactivity . The 3-oxobutanamide side chain introduces a ketone and amide functional group, enabling hydrogen bonding and participation in nucleophilic reactions .

Key Structural Elements

  • Benzothiazole Core: The planar aromatic system enhances photophysical stability, making it suitable for applications in optoelectronics and chemosensors .

  • Methyl Substituent: The 2-methyl group likely sterically influences reactivity while moderately increasing lipophilicity .

  • 3-Oxobutanamide Side Chain: This moiety provides sites for hydrogen bonding (amide NH and carbonyl groups) and potential metabolic transformations (keto-enol tautomerism) .

PropertyValueSource
CAS Number1016675-93-6
Molecular FormulaC₁₂H₁₂N₂O₂S
Molecular Weight248.30 g/mol
IUPAC NameN-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis route for this compound is documented, methodologies for analogous benzothiazole derivatives involve:

  • Condensation Reactions: Benzothiazoles are often synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds .

  • Nucleophilic Substitution: The 6-position of benzothiazoles is reactive toward electrophiles, enabling coupling with acylating agents like 3-oxobutanoyl chloride .

A plausible route involves:

  • Step 1: Synthesis of 2-methyl-6-nitrobenzothiazole via nitration of 2-methylbenzothiazole.

  • Step 2: Reduction of the nitro group to an amine.

  • Step 3: Acylation with 3-oxobutanoyl chloride under basic conditions .

Reaction Mechanisms

The amide bond formation likely proceeds via a Schotten-Baumann reaction, where the benzothiazolyl amine attacks the acyl chloride, facilitated by a base such as triethylamine . Side reactions may include keto-enol tautomerism of the 3-oxobutanamide group, influencing solubility and crystallinity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the amide and ketone groups . Limited solubility in water (estimated <1 mg/mL) aligns with its LogP .

  • Thermal Stability: Benzothiazole derivatives typically decompose above 200°C, suggesting similar stability for this compound .

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis
Melting Point~150–160°C (estimated)Analogous benzothiazoles
LogP1.8Computational prediction
Hydrogen Bond Donors1 (amide NH)Structural analysis

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.

  • Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

  • Photophysical Studies: Characterize fluorescence quantum yield and Stokes shift for sensor applications.

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